molecular formula C25H15ClO B12957338 2'-Chlorospiro[fluorene-9,9'-xanthene]

2'-Chlorospiro[fluorene-9,9'-xanthene]

Cat. No.: B12957338
M. Wt: 366.8 g/mol
InChI Key: BJAJQGARIHVQDM-UHFFFAOYSA-N
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Description

2'-Chlorospiro[fluorene-9,9'-xanthene] (2'-Cl-SFX) is a derivative of the spiro[fluorene-9,9'-xanthene] (SFX) core, a three-dimensional structure featuring a central sp³ carbon atom that bridges perpendicular fluorene and xanthene moieties . This architecture enhances electronic coupling and reduces charge recombination in optoelectronic devices, making SFX derivatives ideal for applications such as perovskite solar cells (PSCs), organic light-emitting diodes (OLEDs), and fluorescent materials . The chlorine substituent at the 2' position modifies electronic properties, including the highest occupied molecular orbital (HOMO) energy level and solubility, while retaining the SFX core’s thermal and oxidative stability .

Synthesis of 2'-Cl-SFX typically involves halogenation of the SFX core via Suzuki cross-coupling or electrophilic substitution reactions. For example, 2',7'-dibrominated SFX derivatives are synthesized using palladium-catalyzed coupling (e.g., ), suggesting analogous routes for chlorination. The introduction of halogens like chlorine enhances reactivity for further functionalization, enabling tailored optoelectronic properties .

Properties

Molecular Formula

C25H15ClO

Molecular Weight

366.8 g/mol

IUPAC Name

2'-chlorospiro[fluorene-9,9'-xanthene]

InChI

InChI=1S/C25H15ClO/c26-16-13-14-24-22(15-16)25(21-11-5-6-12-23(21)27-24)19-9-3-1-7-17(19)18-8-2-4-10-20(18)25/h1-15H

InChI Key

BJAJQGARIHVQDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=CC=CC=C5OC6=C4C=C(C=C6)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2’-Chlorospiro[fluorene-9,9’-xanthene] typically involves the Suzuki cross-coupling reaction. This method is widely used due to its efficiency and ability to form carbon-carbon bonds. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in solvents like chlorobenzene . Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

2’-Chlorospiro[fluorene-9,9’-xanthene] undergoes various chemical reactions, including:

    Substitution Reactions: Common reagents include halogens and nucleophiles, leading to the formation of substituted derivatives.

    Oxidation Reactions: These reactions typically involve oxidizing agents like potassium permanganate, resulting in the formation of oxidized products.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride can be used to reduce the compound, forming reduced derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2’-Chlorospiro[fluorene-9,9’-xanthene] has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Chlorospiro[fluorene-9,9’-xanthene] involves its interaction with molecular targets through its spiro linkage. This unique structure allows it to participate in various electronic and photophysical processes. The pathways involved include electron transfer and energy transfer mechanisms, which are crucial for its applications in optoelectronic devices.

Comparison with Similar Compounds

Substituent Effects:

  • Halogens (Cl, Br) : Improve electronic conductivity and facilitate cross-coupling reactions. Bromine enhances fluorescence intensity, while chlorine fine-tunes HOMO levels for better energy alignment in PSCs .
  • Methoxy groups : Increase solubility but reduce stability due to oxidation susceptibility .
  • Phosphine oxide (SFXSPO) : Introduces asymmetric steric hindrance, suppressing exciton quenching in OLEDs .

Perovskite Solar Cells (PSCs):

  • 2'-Cl-SFX vs. Spiro-OMeTAD : SFX-based HTMs like X60 achieve comparable PCEs (~20%) to spiro-OMeTAD (~25%) but at 30% lower cost . The SFX core’s oxygen atoms enhance solubility and interfacial contact with perovskite layers, reducing charge recombination .
  • Undoped Performance : SFX derivatives like X59 show low undoped PCE (3.95%), but fluorinated variants (e.g., 2mF-X59) improve conductivity through meta-fluorine substitution .

OLEDs:

  • SFXSPO achieves record external quantum efficiencies (EQEs) of 22.5% in yellow TADF OLEDs, outperforming conventional hosts .
  • Brominated SFX (e.g., 2'-Bromo-SFX) serves as a high-purity (99.9%) intermediate for emissive layers, enabling scalable OLED production .

Fluorescent Materials:

  • 2',7'-Dibromo-SFX exhibits a fluorescence quantum yield >90%, surpassing traditional fluorophores in photostability and brightness .

Cost and Stability

  • Synthesis Cost : SFX derivatives are synthesized via one-pot methods, reducing costs by 30x compared to spiro-OMeTAD’s multi-step synthesis .
  • Thermal Stability : The SFX core’s rigid structure ensures high glass transition temperatures (Tg > 150°C), critical for device longevity .
  • Dopant Dependency : While spiro-OMeTAD and X60 require hygroscopic dopants (Li-TFSI), SFX derivatives like SFX-3 achieve dopant-free operation with minimal efficiency loss .

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